2-(Methylthio)-4-nitrobenzo[d]thiazole

Catalog No.
S12214467
CAS No.
M.F
C8H6N2O2S2
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)-4-nitrobenzo[d]thiazole

Product Name

2-(Methylthio)-4-nitrobenzo[d]thiazole

IUPAC Name

2-methylsulfanyl-4-nitro-1,3-benzothiazole

Molecular Formula

C8H6N2O2S2

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C8H6N2O2S2/c1-13-8-9-7-5(10(11)12)3-2-4-6(7)14-8/h2-4H,1H3

InChI Key

CJDGKQINLCTMBO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=C2S1)[N+](=O)[O-]

2-(Methylthio)-4-nitrobenzo[d]thiazole is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound is characterized by the presence of a methylthio group (-S-CH₃) and a nitro group (-NO₂) at specific positions on the benzo[d]thiazole structure. The molecular formula for this compound is C₉H₈N₂O₂S, and it has a molecular weight of approximately 196.24 g/mol. The thiazole moiety contributes to the compound's unique chemical properties, making it of interest in various fields including medicinal chemistry and materials science.

Typical of thiazole derivatives. These include:

  • Nucleophilic Substitution: The methylthio group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's biological activity.
  • Electrophilic Aromatic Substitution: The aromatic system allows for further substitution reactions on the benzene ring, potentially introducing other functional groups.

These reactions can lead to various derivatives that may exhibit different biological activities or physical properties.

Research indicates that compounds containing thiazole rings, including 2-(Methylthio)-4-nitrobenzo[d]thiazole, exhibit significant biological activities. Thiazoles are known for their antimicrobial, antifungal, and anticancer properties. Specifically:

  • Antimicrobial Activity: Some studies suggest that derivatives of thiazoles can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.
  • Anticancer Properties: Compounds with thiazole structures have been investigated for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

The biological efficacy often depends on the specific substituents on the thiazole ring and their positions.

Several methods have been developed to synthesize 2-(Methylthio)-4-nitrobenzo[d]thiazole:

  • Thiomethylation: This involves the reaction of 2-chloro-4-nitrobenzo[d]thiazole with dimethyl sulfide in the presence of a Lewis acid catalyst such as boron trifluoride. This method allows for efficient introduction of the methylthio group.
  • Condensation Reactions: Utilizing thiourea or thioamide derivatives in reactions with α-halocarbonyl compounds can yield various thiazole derivatives, including those with methylthio substitutions.
  • Microwave-Assisted Synthesis: Employing microwave irradiation can enhance reaction rates and yields when synthesizing thiazoles from starting materials like propargyl bromides and thioureas.

These synthesis methods are notable for their efficiency and ability to produce high yields of the desired compound with minimal by-products.

2-(Methylthio)-4-nitrobenzo[d]thiazole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial or anticancer therapies.
  • Agriculture: Compounds with similar structures have been explored as pesticides or herbicides due to their ability to inhibit plant pathogens.
  • Material Science: The unique electronic properties of thiazoles make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs).

Studies on interaction profiles indicate that 2-(Methylthio)-4-nitrobenzo[d]thiazole may interact with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Receptor Binding: Potential interactions with cellular receptors could lead to altered signaling pathways, contributing to its biological effects.

Understanding these interactions is crucial for optimizing its efficacy and minimizing side effects in therapeutic applications.

Several compounds share structural similarities with 2-(Methylthio)-4-nitrobenzo[d]thiazole, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
2-AminothiazoleAmino group at position 2Antimicrobial and anticancer
4-Methylthio-2-nitrobenzo[d]thiazoleMethylthio and nitro groupsEnhanced antimicrobial activity
BenzothiazoleBenzene fused with thiazoleAntiviral and anticancer
2-(Phenylthio)-4-nitrobenzo[d]thiazolePhenyl substituent at position 2Antifungal properties

These compounds highlight the diversity within thiazole derivatives while underscoring the unique characteristics imparted by specific substituents on the core structure.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Exact Mass

225.98706979 g/mol

Monoisotopic Mass

225.98706979 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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